molecular formula C11H9F3O B3030242 5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 885268-02-0

5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B3030242
CAS No.: 885268-02-0
M. Wt: 214.18
InChI Key: OHPGWVKTCNNPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a dihydronaphthalenone structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compounds it is part of. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the introduction of the trifluoromethyl group into the naphthalenone structure. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using photoredox catalysis, where visible light drives the reaction in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale photoredox catalysis or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted naphthalenones and related structures. Examples include:

  • 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
  • 5-(Trifluoromethyl)-1,2-dihydro-3H-benz[e]indene-3-one

Uniqueness

What sets 5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one apart is its specific trifluoromethyl substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high electronegativity and specific reactivity profiles .

Properties

IUPAC Name

5-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c12-11(13,14)9-5-1-4-8-7(9)3-2-6-10(8)15/h1,4-5H,2-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPGWVKTCNNPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2C(F)(F)F)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722917
Record name 5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885268-02-0
Record name 5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 2
Reactant of Route 2
5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 3
Reactant of Route 3
5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 4
Reactant of Route 4
5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 5
Reactant of Route 5
5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 6
5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.